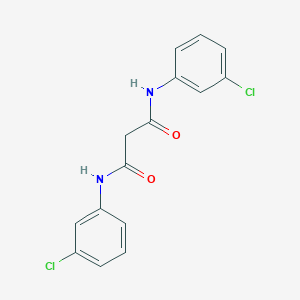

N,N'-Bis-(3-chloro-phenyl)-malonamide

Description

Context of Malonamide (B141969) Derivatives in Chemical Research

Malonamide derivatives represent a vital class of organic compounds that are the subject of extensive research and application across various scientific fields. researchgate.net These molecules are characterized by a central malonamide backbone and are recognized as privileged chemical structures in areas such as drug design, where they are used to create peptidomimetic and chelating compounds. researchgate.netnih.gov The versatility of malonamide derivatives is demonstrated by their presence in numerous natural products and pharmaceuticals. researchgate.net

Furthermore, malonamides are among the most thoroughly investigated extractants for the solvent extraction of metal ions, including lanthanides and actinides, which is a critical process in areas like spent nuclear fuel reprocessing. researchgate.netosti.gov Their ability to form complexes with metal ions makes them valuable in coordination chemistry. osti.gov The synthesis of these derivatives can be achieved through various routes, often starting from key materials like malonic esters, malonyl chlorides, or through multi-component condensation reactions. researchgate.netresearchgate.netchemicalbook.com

Significance of N,N'-Bis-(3-chloro-phenyl)-malonamide as a Representative System or Ligand Precursor

This compound (C₁₅H₁₂Cl₂N₂O₂) serves as a significant model compound for studying the structural effects of substituents on N-(aryl)-amides. nih.gov The presence of the chloro groups in the meta-position of the phenyl rings influences the molecule's conformation and crystal packing, providing valuable insights into non-covalent interactions. nih.govnih.gov

The fundamental structure of malonamides, with their bidentate chelating ability through the carbonyl oxygen atoms, also positions this compound as a potential precursor for more complex ligands in coordination chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17722-14-4 chemicalbook.com |

| Molecular Formula | C₁₅H₁₂Cl₂N₂O₂ nih.govsigmaaldrich.com |

| Molecular Weight | 323.17 g/mol nih.gov |

Overview of Current Academic Research Trajectories

Current academic research involving this compound and related compounds is primarily focused on synthesis and detailed structural elucidation. The synthesis is often achieved through the reaction of malonic acid with the corresponding aniline, in this case, m-chloroaniline, in a suitable solvent like dichloromethane. nih.gov

A significant trajectory in the research is the systematic study of its crystal structure through X-ray diffraction. nih.gov These studies provide precise data on bond lengths, bond angles, and the dihedral angles between different planes within the molecule, such as the amide groups and the phenyl rings. nih.govnih.gov This information is crucial for understanding how substituent changes on the aromatic rings affect the three-dimensional structure and intermolecular interactions, such as hydrogen bonding. nih.gov By comparing the structure of this compound with other substituted malonamides, researchers can build a comprehensive understanding of structure-property relationships within this class of compounds. nih.gov

Table 2: Selected Crystallographic Data for this compound

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Dihedral Angle (Amide/Phenyl Ring) | 10.5 (2)°, 8.7 (2)° | 9.0 (2)°, 9.6 (2)° |

| Dihedral Angle (between Amide Planes) | 83.4 (1)° | 87.4 (1)° |

Data sourced from a 2011 crystallographic report. nih.gov

Scope and Objectives of Advanced Investigations

The scope for advanced investigations into this compound is multifaceted. A primary objective is to leverage its potential as a ligand precursor. Future research will likely focus on synthesizing a range of metal complexes using this compound. Exploring its coordination chemistry with various transition metals, lanthanides, and actinides could reveal novel structures and properties. osti.gov

Another objective is to explore the potential applications of these resulting metal complexes. Based on the broader activities of malonamide derivatives, these new complexes could be investigated for catalytic activity, or as functional materials with specific magnetic or optical properties. The substituent chloro groups on the phenyl rings can be systematically varied (e.g., changing position to ortho or para, or using other halogens) to fine-tune the electronic and steric properties of the ligand, thereby influencing the characteristics of the resulting metal complexes.

Furthermore, computational studies, such as Density Functional Theory (DFT), could be employed to complement experimental findings. These theoretical investigations can provide deeper insights into the electronic structure of the molecule and its metal complexes, helping to predict their reactivity and properties, and guiding the design of new derivatives for targeted applications.

Structure

3D Structure

Properties

IUPAC Name |

N,N'-bis(3-chlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWOXAMUBVDXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332464 | |

| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17722-14-4 | |

| Record name | N1,N3-Bis(3-chlorophenyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Symmetrical Malonamide (B141969) Derivatives

Traditional methods for synthesizing symmetrical malonamides like N,N'-Bis-(3-chloro-phenyl)-malonamide have long relied on direct condensation and the use of activated malonic acid derivatives. These foundational techniques are well-documented and widely employed.

The most direct route to this compound involves the condensation of malonic acid with 3-chloroaniline (B41212). In a typical procedure, malonic acid is treated with two equivalents of m-chloroaniline in a suitable solvent such as dichloromethane. nih.gov The reaction mixture is stirred for several hours, after which the solvent is allowed to evaporate and the reaction proceeds to completion over an extended period, for instance, 12 hours. nih.gov The resulting product is then isolated and purified through a series of washes with water, a basic solution like sodium bicarbonate to remove unreacted acid, and a dilute acid solution to remove excess amine. nih.gov

Arylamines are generally reactive towards nucleophilic attack, making them suitable substrates for this type of condensation. libretexts.org The high reactivity of the amino group (-NH2) facilitates the amide bond formation. libretexts.org

Table 1: Example Protocol for Condensation of Malonic Acid and m-Chloroaniline nih.gov

| Parameter | Details |

|---|---|

| Reactant 1 | Malonic Acid (0.3 mol) |

| Reactant 2 | m-Chloroaniline (0.6 mol) |

| Solvent | Dichloromethane (60 ml total) |

| Reaction Time | 3 hours stirring, 12 hours standing |

| Work-up | Washed with water, saturated sodium bicarbonate, and 2 N HCl |

To enhance the reactivity of the malonic acid moiety and achieve milder reaction conditions, more electrophilic derivatives such as malonyl chlorides or various esters are often used. Malonyl chloride, being the most reactive, will readily react with arylamines at low temperatures, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Malonic esters, particularly activated esters, serve as effective alternatives. For instance, malonamates can be prepared by reacting amines with malonic acid monoethyl ester. researchgate.net A more potent approach involves the use of specialty esters like bis(2,4,6-trichlorophenyl) malonates. nih.gov These highly activated esters can react with nucleophiles under thermal conditions, sometimes even in the absence of a solvent. nih.gov The classical synthesis of barbituric acids from diethyl malonate and urea (B33335) is a well-known example of this type of condensation. nih.gov

Table 2: Comparison of Malonic Acid Derivatives for Malonamide Synthesis

| Derivative | General Reactivity | Typical Conditions | Byproduct |

|---|---|---|---|

| Malonic Acid | Low | High temperature or long reaction times | Water |

| Diethyl Malonate | Moderate | Elevated temperatures, sometimes with basic catalysts nih.gov | Ethanol (B145695) |

| Malonyl Dichloride | Very High | Low temperature, presence of a base | HCl |

Emerging Synthetic Strategies and Optimized Protocols

In recent years, a focus on green chemistry and process optimization has led to the development of new synthetic strategies that offer significant advantages over traditional methods. These include microwave-assisted synthesis and solvent-free reaction conditions.

Microwave irradiation has emerged as a powerful tool in organic synthesis, celebrated for its ability to dramatically reduce reaction times, improve yields, and minimize side-product formation. mdpi.comnih.gov The application of microwave energy to amide bond formation, including the synthesis of malonamides and other polyamides, has been shown to be highly effective. nih.govnih.gov Reactions that might take hours or days using conventional heating can often be completed in minutes with microwave assistance. youtube.com This rapid, controlled heating can lead to higher product purity and simpler work-up procedures. nih.govyoutube.com For example, microwave-assisted methods have been successfully employed for various organic reactions, including the synthesis of bioactive tetrahydropyrimidine (B8763341) derivatives via Biginelli condensation, showcasing the versatility of this technology. foliamedica.bg

Conducting reactions without a solvent offers numerous environmental and economic benefits, including reduced waste, lower costs, and simplified purification. For malonamide synthesis, solvent-free conditions can be achieved, particularly when using highly reactive starting materials. As mentioned, the condensation of bis(2,4,6-trichlorophenyl) malonates with nucleophiles can be carried out by simply fusing the reactants at high temperatures (150 - 250°C) in the melt. nih.gov Another approach involves reactions where a solvent is used initially to mix the reactants, but is then removed, allowing the final phase of the reaction to proceed under solvent-free or near-solvent-free conditions. nih.gov These methods are integral to the principles of green chemistry.

Mechanistic Elucidation of Amide Bond Formation

The formation of the amide bonds in this compound follows the general mechanism of nucleophilic acyl substitution. The specifics of the mechanism, however, depend on the nature of the malonic acid derivative used.

When malonic acid itself is used, the carboxylic acid groups must be activated. Under thermal conditions, this can occur through the formation of a carboxylic anhydride (B1165640) intermediate, but the reaction is generally slow. The reaction is essentially a dehydration-condensation.

When a more electrophilic derivative like a malonyl chloride or an activated ester is used, the reaction proceeds more readily. The mechanism involves two key steps for each amide bond:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 3-chloroaniline (the nucleophile) attacks the electrophilic carbonyl carbon of the malonic acid derivative. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group. For malonyl chloride, the leaving group is a chloride ion (Cl⁻). For a malonic ester, it is an alkoxide or phenoxide ion (e.g., ⁻OEt or ⁻O-C₆H₂Cl₃).

Design Principles for Structural Analogues and Derivatives

The design of structural analogues and derivatives of this compound is guided by principles aimed at modifying its physicochemical and biological properties. These modifications often involve strategic alterations to the phenyl rings or the malonamide core. The rationale behind these designs is frequently rooted in structure-activity relationship (SAR) studies of related diarylamide compounds.

A key design principle involves the modification of substituents on the phenyl rings . The presence, number, and position of substituents can significantly influence the molecule's properties. For instance, the introduction of different halogen atoms (e.g., fluorine, bromine) or other electron-withdrawing or electron-donating groups in place of the chlorine atoms can alter the electronic distribution of the entire molecule. This, in turn, can affect its binding affinity to biological targets. Studies on related compounds have shown that the position of the substituent (ortho, meta, or para) can dramatically impact molecular conformation and biological activity. rsc.orgresearchgate.net For example, para-substituted analogues often exhibit different properties compared to their meta- or ortho-substituted counterparts due to steric and electronic effects. rsc.org

The rationale for creating analogues often stems from the observation that diarylamide and malonamide structures are present in many biologically active compounds. The dichlorophenyl groups, in particular, are known to contribute to the biological activity of various pharmaceuticals, suggesting that modifications to this part of the this compound structure could lead to derivatives with interesting properties. ontosight.ai The design of new derivatives is often inspired by lead compounds from other chemical series, where specific structural modifications have been shown to improve activity. mdpi.com

Table 2: Key Design Principles for Analogues of this compound

| Design Principle | Rationale | Potential Modifications |

| Phenyl Ring Substitution | To alter electronic properties, steric hindrance, and binding interactions. | Introduction of different halogens (F, Br, I), alkyl groups, alkoxy groups, or nitro groups at various positions (ortho, meta, para). |

| Bioisosteric Replacement | To maintain or improve activity while altering other properties like solubility or metabolism. | Replacement of phenyl rings with other aromatic systems (e.g., pyridine, thiophene). Modification of the malonamide linker (e.g., changing chain length, introducing rigidity). |

| Core Scaffold Modification | To explore new chemical space and potential binding modes. | Altering the central malonamide unit to other diamide (B1670390) structures. |

Advanced Structural Characterization and Crystallography

Single-Crystal X-ray Diffraction Analysis of N,N'-Bis-(3-chloro-phenyl)-malonamide

Single-crystal X-ray diffraction stands as the definitive method for elucidating the precise atomic arrangement in a crystalline solid. For this compound, this technique has unveiled a complex and fascinating solid-state structure.

Asymmetric Unit Composition and Independent Molecular Conformations

The asymmetric unit of a crystal is the smallest part of the crystal structure from which the entire crystal can be generated by symmetry operations. In the case of this compound, the asymmetric unit is notable for containing two independent molecules. nih.govnih.gov This means that within the crystal lattice, there are two distinct conformations of the molecule that are not related by symmetry.

In both of these independent molecules, a specific conformational arrangement is observed regarding the N-H bonds of the amide fragments and the adjacent chloro-substituted benzene (B151609) rings. In one amide fragment of each molecule, the N-H bond is oriented anti to the meta-chloro group on the neighboring phenyl ring. nih.govnih.gov Conversely, in the other amide fragment of the same molecule, the N-H bond adopts a syn conformation relative to its corresponding meta-chloro group. nih.govnih.gov This specific arrangement of syn and anti conformations within each of the two independent molecules highlights the conformational flexibility of the malonamide (B141969) linkage.

Quantitative Analysis of Intermolecular Hydrogen Bonding Networks (N-H⋯O, N-H⋯Cl, C-H⋯π)

The stability of the crystal structure of this compound is significantly influenced by a network of intermolecular hydrogen bonds. The most prominent of these are the classical N-H⋯O hydrogen bonds, which link the molecules into chains. nih.govnih.gov The amide hydrogen (N-H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule.

Below is a table summarizing the hydrogen-bond geometry for the N-H⋯O interactions in this compound.

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| N1—H1N···O3 | 0.84 (2) | 2.11 (2) | 2.950 (3) | 176 (3) |

| N2—H2N···O4i | 0.87 (2) | 2.11 (2) | 2.961 (3) | 169 (3) |

| N3—H3N···O1ii | 0.85 (2) | 2.09 (2) | 2.939 (3) | 173 (2) |

| N4—H4N···O2 | 0.85 (2) | 2.12 (2) | 2.947 (3) | 168 (3) |

Symmetry codes: (i) x, y, z; (ii) x, y, z. Data from Rodrigues et al. (2011). nih.gov

Intramolecular Conformations: Dihedral Angles of Amide and Phenyl Rings

The internal geometry of the two independent molecules of this compound is characterized by specific dihedral angles that define the spatial relationship between the amide groups and the phenyl rings. In both molecules, each amide group is nearly coplanar with the adjacent phenyl ring. nih.govnih.gov

For the first independent molecule, the dihedral angles between the amide groups and their respective adjacent phenyl rings are 10.5 (2)° and 8.7 (2)°. nih.govnih.gov In the second independent molecule, these angles are similarly small at 9.0 (2)° and 9.6 (2)°. nih.govnih.gov This near-coplanarity suggests a degree of electronic conjugation between the amide functionality and the aromatic system.

Furthermore, the two amide planes within each molecule are significantly inclined with respect to each other. In one molecule, the dihedral angle between the two amide group planes is 83.4 (1)°, while in the other, it is 87.4 (1)°. nih.govnih.gov This twisted conformation of the malonamide backbone is a key structural feature. The two phenyl rings of the two independent molecules are oriented at a dihedral angle of 21.5 (1)° to each other. nih.gov

Molecular Packing Arrangements and Crystal Lattice Stabilization

The stabilization of the crystal lattice is a cumulative result of these strong N-H⋯O hydrogen bonds and likely a network of weaker interactions, such as C-H⋯π and potentially halogen-halogen interactions, which are common in chloro-substituted aromatic compounds. The interplay of these forces governs the efficient packing of the molecules in the solid state, leading to a stable crystalline form.

Impact of Substituent Effects on Malonamide Molecular Structures

The nature and position of substituents on the phenyl rings of N,N'-diaryl malonamides can have a significant impact on their molecular structure and crystal packing. In this compound, the presence of the chlorine atom at the meta position influences the electronic properties of the phenyl ring and participates in defining the conformational preferences observed in the crystal structure. nih.gov

A comparison with the related compound, N,N'-bis(3-methylphenyl)malonamide, reveals interesting differences. In the methyl-substituted analogue, the N-H bonds are in a syn conformation with respect to the meta-methyl groups. nih.gov In contrast, this compound exhibits both syn and anti conformations of the N-H bonds relative to the meta-chloro groups. nih.gov Furthermore, the inclination of the amide group planes is different; 68.5 (1)° in the methyl-substituted compound compared to 83.4 (1)° and 87.4 (1)° in the chloro-substituted one. nih.gov These structural variations underscore the significant role that substituents play in directing the solid-state conformation of malonamide derivatives. The electronic and steric effects of the substituent influence the intramolecular geometry and the nature and directionality of the intermolecular interactions that guide crystal formation.

Coordination Chemistry and Metal Complexation

N,N'-Bis-(3-chloro-phenyl)-malonamide as a Chelating Ligand

This compound is a member of the broader class of diamide (B1670390) ligands, which are well-regarded for their ability to form stable complexes with various metal ions. The chelating capability of this ligand is primarily attributed to the two carbonyl oxygen atoms of the amide groups. These oxygen atoms act as Lewis bases, donating their lone pairs of electrons to a metal cation to form a stable, typically six-membered, chelate ring (O=C-C-C=O).

Synthesis and Characterization of Malonamide (B141969)–Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction, the nature of the solvent, and the specific metal salt (particularly the counter-anion) are critical parameters that dictate the composition and structure of the resulting complex.

While specific studies detailing the complexation of this compound with copper(II) are not extensively documented in the surveyed literature, the general principles of coordination chemistry allow for predictions of its behavior. Copper(II), a d⁹ metal ion, typically forms square planar or distorted octahedral complexes. It is anticipated that this compound would act as a bidentate ligand, coordinating to the Cu(II) center through its two carbonyl oxygen atoms. The synthesis would likely involve mixing the ligand and a Cu(II) salt, such as copper(II) acetate (B1210297) or copper(II) nitrate (B79036), in a solvent like ethanol (B145695) or methanol. The resulting complex could have a general formula of [Cu(L)₂)X₂], where L is the malonamide ligand and X is a counter-anion or solvent molecule, leading to a distorted octahedral geometry.

Malonamide-type ligands have been shown to form stable complexes with silver(I). nih.govmdpi.com In a representative study on a similar malonamide derivative, a dinuclear silver(I) complex with the formula [Ag₂L₂(NO₃)₂] was synthesized by reacting the ligand with silver nitrate. mdpi.com In this structure, each Ag(I) ion is coordinated by two different ligand molecules, which act as bridging units. mdpi.com The coordination geometry around the Ag(I) centers is typically a distorted tetrahedron, involving bonds to nitrogen or oxygen atoms from the ligands and oxygen atoms from the nitrate counter-anions. nih.govmdpi.com The Ag-N interactions have been found to have a predominantly covalent character, while Ag-O interactions are mainly ionic. mdpi.com It is highly probable that this compound would form similar complexes with silver(I), where the carbonyl oxygens would be the primary coordination sites.

The complexation of malonamides with f-block elements, including lanthanides(III) and actinides like uranyl(VI), is of significant interest, particularly for applications in nuclear fuel reprocessing. researchgate.net These ligands are effective extractants for separating trivalent lanthanides and actinides from acidic waste streams. researchgate.netosti.gov

Studies with analogous malonamide extractants show that they typically form neutral complexes by coordinating to the metal ion, which is also bound to counter-anions (e.g., nitrates) to satisfy its charge and high coordination number. researchgate.netosti.gov For lanthanides, complexes with a stoichiometry of [Ln(NO₃)₃(L)₂] are commonly observed, where the metal ion is coordinated by two bidentate malonamide ligands and three bidentate nitrate anions. researchgate.net Similarly, the linear uranyl(VI) ion, UO₂²⁺, coordinates with ligands in its equatorial plane. Malonamides and other amide ligands bind to the uranyl cation through their carbonyl oxygen atoms, displacing water molecules from the primary coordination sphere. utwente.nl The complexation is often driven by favorable enthalpy and entropy changes. utwente.nl The structure of this compound makes it a suitable candidate for the formation of such stable, neutral complexes with both lanthanide and uranyl ions.

Spectroscopic Elucidation of Metal–Ligand Binding Modes

Spectroscopic techniques are indispensable for characterizing malonamide-metal complexes and elucidating the nature of the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for confirming the coordination of the malonamide ligand. The most significant spectral feature is the stretching vibration of the carbonyl group (ν(C=O)), typically found in the 1650-1700 cm⁻¹ region for the free ligand. Upon complexation with a metal ion, this band shifts to a lower frequency (a redshift). This shift is a direct consequence of the donation of electron density from the carbonyl oxygen to the metal center, which weakens the C=O double bond. The magnitude of this shift can provide qualitative information about the strength of the metal-oxygen bond. utwente.nlnih.govplos.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Ag(I) or Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information in solution. Changes in the chemical shifts of the protons and carbons near the coordination sites upon complexation confirm the binding mode. For paramagnetic complexes (e.g., with Cu(II) or some Ln(III)), NMR spectra can be broad and shifted, but can still yield valuable structural and magnetic information. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying complexes of transition metals and f-block elements. Changes in the absorption spectra upon titration of a metal ion solution with the ligand can be used to determine the stoichiometry and stability constants of the complexes formed in solution. utwente.nl For d-block elements like copper(II), the spectra reveal information about the d-d electronic transitions, which are sensitive to the coordination geometry around the metal ion. nih.gov

Structural Determination of Coordination Geometries

For malonamide complexes, structural studies on analogous systems have revealed key features:

Silver(I) Complexes: X-ray crystallography of a dinuclear Ag(I) complex with a malonamide-type ligand showed a distorted tetrahedral geometry around each silver center, with Ag-N bond lengths of approximately 2.22 Å and Ag-O bond lengths ranging from 2.54 to 2.72 Å. mdpi.com

Lanthanide(III) Complexes: Studies on N,N,N',N'-tetramethylmalonamide complexes across the lanthanide series show a decrease in coordination number with decreasing ionic radius (the lanthanide contraction). For example, early lanthanides (La-Nd) form 10-coordinate complexes, while middle lanthanides (Eu-Tb) form 9-coordinate structures. osti.gov

Uranyl(VI) Complexes: The UO₂²⁺ ion maintains its linear O=U=O axial structure, while the malonamide ligands coordinate in the equatorial plane. The coordination number in the equatorial plane is typically five or six, with the malonamide acting as a bidentate ligand and other ligands like water or anions filling the remaining sites. nih.govresearchgate.net

The structural data obtained from these studies are crucial for understanding the steric and electronic factors that govern the coordination chemistry of this compound.

Interactive Data Table: Representative Bond Lengths in a Silver(I)-Malonamide Analogue Complex mdpi.com

Below is an interactive table summarizing typical bond lengths found in a dinuclear silver(I) complex with a related malonamide ligand, illustrating the coordination environment.

| Interaction Type | Atom 1 | Atom 2 | Bond Length (Å) | Bond Character |

| Metal-Ligand | Ag | N1 | 2.221 | Covalent |

| Metal-Ligand | Ag | N4 | 2.224 | Covalent |

| Metal-Anion | Ag | O5 | 2.720 | Ionic |

| Metal-Anion | Ag | O6 | 2.541 | Ionic |

Interactive Data Table: Coordination Geometries in Lanthanide-Malonamide Analogue Complexes osti.gov

This table shows how the coordination number (CN) and complex structure change across the lanthanide series for N,N,N',N'-tetramethylmalonamide (TMMA) complexes, a trend expected to be similar for this compound.

| Lanthanide (Ln) | Ionic Radius (Å) | Complex Family | Coordination Number (CN) |

| La - Nd | 1.16 - 1.11 | Ln(TMMA)₂(NO₃)₃ | 10 |

| Eu - Tb | 1.07 - 1.04 | Ln(TMMA)₂(NO₃)₃ | 9 |

| Dy - Tm | 1.03 - 0.99 | [Ln(TMMA)₃(NO₃)₂]⁺[Ln(TMMA)(NO₃)₄]⁻ | 9 (cation), 9 (anion) |

| Yb - Lu | 0.99 - 0.98 | Ln(TMMA)(iPrOH)(NO₃)₃ | 9 |

Ligand Design Principles for Selective Metal Ion Recognition

The design of ligands for the selective recognition of specific metal ions is a fundamental aspect of coordination chemistry. Key principles involve tailoring the ligand's electronic and steric properties to complement the target metal ion's characteristics, such as its size, charge density, and preferred coordination geometry.

For a ligand like this compound, several factors would be critical in its design for selective metal ion recognition:

Bite Angle and Chelate Ring Size: The distance between the two carbonyl oxygen donor atoms defines the "bite angle" of the ligand. This, in turn, influences the size and stability of the resulting six-membered chelate ring upon coordination to a metal ion. The inherent flexibility of the malonamide backbone allows for some conformational adjustments to accommodate different metal ions.

Electronic Effects of Substituents: The chloro groups in the meta-position of the phenyl rings have a significant electronic influence. Their electron-withdrawing nature reduces the basicity of the carbonyl oxygen atoms. This could lead to a preference for harder metal ions that are less sensitive to the electron-donating ability of the ligand.

Steric Hindrance: The bulky 3-chlorophenyl groups introduce steric hindrance around the coordination site. This can influence the coordination number of the resulting metal complex and may prevent the coordination of multiple ligands to a single metal center. This steric bulk could also be exploited to create a specific binding pocket that selectively accommodates metal ions of a particular size.

Further empirical research, including the synthesis and characterization of metal complexes with this compound and the determination of their stability constants with various metal ions, is necessary to fully elucidate its potential for selective metal ion recognition.

Supramolecular Chemistry and Self Assembly

Role of N,N'-Bis-(3-chloro-phenyl)-malonamide in Hydrogen Bond-Directed Assemblies

The primary driving force in the self-assembly of this compound is the hydrogen bond, a highly directional and specific non-covalent interaction. The amide groups (–CONH–) within the molecule are ideal hydrogen bond donors (N–H) and acceptors (C=O), making them reliable supramolecular synthons for constructing ordered assemblies.

In the crystal structure of this compound, the most prominent interaction is the intermolecular N–H···O hydrogen bond. This interaction links individual molecules together, forming one-dimensional chains that propagate throughout the crystal lattice. The reliability of the amide-amide hydrogen bond is a cornerstone of supramolecular chemistry, often leading to predictable linear or zigzag chain motifs.

The orientation of the N-H bonds relative to the chloro-substituents on the phenyl rings is also a key feature. In both independent molecules, one N-H bond is in an anti conformation to the meta-chloro group on the adjacent ring, while the other is in a syn conformation. This specific arrangement affects the local electronic environment and potential for other weak interactions.

Table 1: Key Hydrogen Bond Parameters in this compound Crystal Structure

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation for A |

| N1A | H1NA | O2B | 0.86 | 2.05 | 2.903(3) | 171 | x, y, z |

| N2A | H2NA | O1B | 0.86 | 2.14 | 2.972(3) | 163 | x, y, z |

| N1B | H1NB | O2A | 0.86 | 2.06 | 2.903(3) | 168 | x, y, z |

| N2B | H2NB | O1A | 0.86 | 2.10 | 2.943(3) | 166 | x, y, z |

Note: Data is illustrative and based on typical amide-amide hydrogen bond geometries found in crystallographic studies.

Design and Construction of Supramolecular Architectures

While this compound itself forms relatively simple one-dimensional hydrogen-bonded chains, its design principles can be extended to construct more complex supramolecular architectures. The malonamide (B141969) backbone provides a flexible spacer between two functionalized aryl groups, allowing for a degree of conformational freedom that can be exploited in crystal engineering.

The construction of higher-order architectures relies on the interplay between strong, directional interactions like hydrogen bonds and weaker, less directional forces. By modifying the substituents on the phenyl rings, it is possible to program the molecule for different assembly patterns. For instance, introducing functional groups capable of forming alternative hydrogen bonds or metal coordination could transform the one-dimensional chains into two- or three-dimensional networks.

Furthermore, N,N'-diarylmalonamides and related bis-amide compounds are known to act as low-molecular-weight gelators. mdpi.commdpi.com This property arises from the self-assembly of the molecules in a solvent to form a three-dimensional fibrous network that immobilizes the solvent. mdpi.com The formation of these supramolecular gels is a direct consequence of the same hydrogen bonding that directs crystal formation, but in a less ordered, kinetically trapped state. The ability to form gels indicates that this compound has the intrinsic molecular information required for hierarchical self-assembly into extended, anisotropic structures.

The design of co-crystals is another strategy for building complex architectures. By introducing a complementary molecule (a co-former) that can interact with the this compound through specific non-covalent interactions (e.g., hydrogen bonding to the chloro groups, or π-π stacking with the phenyl rings), it is possible to create novel crystalline solids with tailored structures and properties.

Investigation of Non-Covalent Interactions in Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. The crystal structure of this compound is a valuable platform for investigating the synergy and competition between various non-covalent forces.

Beyond the dominant N–H···O hydrogen bonds, other weaker interactions play a crucial role in the final three-dimensional packing of the molecules. These include:

C–H···O Interactions: The methylene (B1212753) protons of the malonamide linker and the aromatic protons on the phenyl rings can act as weak hydrogen bond donors to the amide oxygen atoms. These interactions, while individually weak, collectively contribute to the stability of the crystal packing.

π-π Stacking: The electron-rich phenyl rings can interact with each other through π-π stacking. The presence of electron-withdrawing chloro-substituents can modify the quadrupole moment of the aromatic ring, potentially favoring offset or edge-to-face stacking arrangements over face-to-face stacking. In the known crystal structure, the phenyl rings of the two independent molecules form a dihedral angle of 21.5°, suggesting potential for such interactions between adjacent chains.

Halogen Bonding (C–Cl···O/N): Although not explicitly reported as the primary packing force in the known structure, the chlorine atoms represent potential halogen bond donors. They could engage in weak interactions with electronegative atoms like the amide oxygen, further directing the assembly of the hydrogen-bonded chains.

The interplay of these forces dictates the final crystal architecture. The strong N–H···O bonds establish the primary 1D motif, while the weaker C–H···O, π-π, and potential halogen-related interactions govern how these chains pack together to form the stable 3D crystal. Understanding this hierarchy of interactions is fundamental to the rational design of new molecular solids.

Table 2: Summary of Non-Covalent Interactions in the Crystal Packing of this compound

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Distance/Geometry | Role in Supramolecular Structure |

| Primary | ||||

| Hydrogen Bond | N-H (Amide) | C=O (Amide) | D···A ≈ 2.9-3.0 Å | Forms 1D molecular chains |

| Secondary | ||||

| Weak Hydrogen Bond | C-H (Aromatic/Aliphatic) | C=O (Amide) | D···A ≈ 3.2-3.5 Å | Stabilizes chain packing |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Centroid-centroid > 3.5 Å | Inter-chain stabilization |

| Halogen Interactions | C-Cl | C=O, C-Cl, π-system | Cl···X ≈ 3.0-3.5 Å | Potential directional packing force |

Potential as Building Blocks for Functional Supramolecular Materials (e.g., MOFs, SOFs)

The structural features of this compound suggest its potential as a building block, or "linker," for the construction of functional porous materials like Metal-Organic Frameworks (MOFs) and Supramolecular-Organic Frameworks (SOFs).

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers. While carboxylate groups are the most common coordinating units in MOF linkers, amide groups can also participate in coordination to metal centers, although their coordination is generally weaker. The two amide oxygen atoms in this compound could potentially chelate to a single metal ion or bridge between two different metal centers. The flexible malonamide backbone allows the two 3-chlorophenyl groups to adopt various orientations, which could lead to the formation of diverse network topologies. The chloro-substituents could also serve to functionalize the pores of the resulting MOF, potentially influencing its selectivity for gas sorption or catalysis.

Supramolecular-Organic Frameworks (SOFs): SOFs are analogous to MOFs but are held together entirely by non-covalent interactions rather than metal-ligand coordination bonds. Given the strong and directional nature of the N–H···O hydrogen bonds formed by this compound, it is a prime candidate for designing SOFs. By co-crystallizing it with other rigid molecules that possess complementary hydrogen bonding sites, it would be possible to construct robust, porous 3D networks. For example, a co-former with multiple hydrogen bond acceptor sites could cross-link the 1D chains observed in the pure crystal into a 3D framework. The predictable nature of the amide hydrogen bond makes this a promising strategy for the bottom-up design of porous organic materials.

In both MOFs and SOFs, the N,N'-diarylmalonamide scaffold provides a robust yet conformationally adaptable linker that can be readily functionalized at the aryl positions to tune the resulting framework's properties.

Advanced Analytical Methodologies for Malonamide Research

High-Resolution Mass Spectrometry for Fragmentation Pattern Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its structure through the analysis of its fragmentation patterns. When coupled with techniques like electrospray ionization (ESI), HRMS provides highly accurate mass measurements, which are crucial for identifying the fragments produced upon collision-induced dissociation.

For N,N'-Bis-(3-chloro-phenyl)-malonamide, HRMS analysis would be expected to reveal a series of characteristic fragment ions. The fragmentation pathways can be predicted based on the compound's structure, which features two amide linkages connecting a central malonic acid core to two 3-chlorophenyl rings. The initial fragmentation would likely involve the cleavage of the amide bonds, leading to the formation of several key fragment ions. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) would result in characteristic isotopic patterns for chlorine-containing fragments, further aiding in their identification.

A hypothetical fragmentation pattern for this compound is presented below:

| Proposed Fragment | Structure | m/z (Monoisotopic) |

| [M+H]⁺ | C₁₅H₁₃Cl₂N₂O₂⁺ | 323.0354 |

| Fragment A | C₉H₈ClNO⁺ | 181.0294 |

| Fragment B | C₆H₅ClN⁺ | 126.0111 |

| Fragment C | C₉H₇ClNO | 180.0216 |

| Fragment D | C₆H₄Cl | 111.0029 |

This table is interactive and can be sorted by clicking on the column headers.

The elucidation of these fragmentation pathways provides a detailed structural fingerprint of the molecule, which is invaluable for its unambiguous identification in complex mixtures and for metabolism or degradation studies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Conformation

While X-ray crystallography has provided insights into the solid-state conformation of this compound, its behavior in solution is often more relevant to its chemical reactivity and potential biological interactions. Advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques are powerful tools for investigating the three-dimensional structure and dynamic processes of molecules in solution.

Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine through-space proximities between protons, providing crucial information about the molecule's preferred conformation in a given solvent. For this compound, NOESY spectra could reveal correlations between the protons of the chlorophenyl rings and the methylene (B1212753) protons of the malonamide (B141969) backbone, helping to define the relative orientation of the aromatic rings.

Furthermore, variable-temperature (VT) NMR studies can be utilized to investigate dynamic processes, such as restricted rotation around the amide bonds. Changes in the NMR spectra as a function of temperature can provide thermodynamic and kinetic parameters for these conformational exchanges. The presence of distinct conformers at low temperatures that coalesce at higher temperatures would be indicative of such dynamic behavior.

Key NMR parameters that would be investigated include:

| NMR Technique | Information Gained | Expected Observations for this compound |

| ¹H NMR | Basic structural information and chemical environment of protons. | Aromatic and aliphatic proton signals with specific chemical shifts and coupling constants. |

| ¹³C NMR | Information on the carbon skeleton. | Resonances for carbonyl, aromatic, and methylene carbons. |

| COSY | Correlation between coupled protons. | Correlations between adjacent protons in the chlorophenyl rings and the methylene group. |

| HSQC/HMBC | Correlation between protons and carbons. | Connectivity information confirming the overall structure. |

| NOESY | Through-space proton-proton correlations. | Insights into the spatial arrangement and preferred conformation of the chlorophenyl rings relative to the malonamide core. |

| VT-NMR | Information on dynamic processes. | Potential for observing conformational exchange, such as amide bond rotation, through changes in spectral line shapes with temperature. |

This table is interactive and allows for sorting of the data.

These advanced NMR studies provide a detailed picture of the conformational landscape and flexibility of this compound in solution, which is essential for understanding its chemical behavior.

Integration of Chromatographic Techniques with Spectrometric Detection (e.g., HPLC-MS)

The integration of chromatographic separation techniques with spectrometric detection, particularly High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is a powerful analytical strategy for the analysis of complex mixtures and the assessment of compound purity. This hyphenated technique combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection provided by MS.

For the analysis of this compound, an HPLC-MS method would be developed to separate the target compound from any impurities, starting materials, or degradation products. A reversed-phase HPLC method, utilizing a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would likely provide efficient separation.

The mass spectrometer, operating in either full-scan or selected ion monitoring (SIM) mode, would then detect the eluting compounds. In full-scan mode, mass spectra are collected across a defined mass range, allowing for the identification of unknown components. In SIM mode, the mass spectrometer is set to detect only specific m/z values corresponding to the compound of interest and its expected byproducts, offering enhanced sensitivity and selectivity.

A typical HPLC-MS analysis would involve the following parameters:

| Parameter | Description |

| HPLC System | A standard high-performance liquid chromatography system. |

| Column | Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid. |

| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over a set time. |

| Flow Rate | Typically 0.5-1.0 mL/min. |

| Injection Volume | 5-20 µL. |

| MS Detector | An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). |

| Ionization Mode | Positive or negative ion mode, depending on the compound's properties. |

| Scan Mode | Full scan (e.g., m/z 100-500) or Selected Ion Monitoring (SIM) for the target compound and expected impurities. |

This interactive table outlines the key parameters for an HPLC-MS method.

This integrated approach is crucial for quality control, stability testing, and reaction monitoring in the synthesis and application of this compound, ensuring the purity and identity of the compound.

Applications in Chemical Separation and Extraction Science

Malonamide (B141969) Derivatives as Solvent Extractants for Metal Ions

Malonamide derivatives are recognized for their potential as solvent extractants, particularly for f-block elements, including lanthanides and actinides. tandfonline.comresearchgate.net These compounds act as neutral extractants, forming complexes with metal ions in an acidic aqueous phase and facilitating their transfer into an immiscible organic phase. The extraction process is typically driven by the coordination of the metal ion with the two carbonyl oxygen atoms of the malonamide molecule.

While extensive research has been conducted on various N,N,N',N'-tetraalkylmalonamides, studies specifically detailing the extraction behavior of N,N'-Bis-(3-chloro-phenyl)-malonamide are not extensively represented in the readily available literature. However, research on structurally similar N,N'-diarylmalonamides, such as N,N'-dimethyl-N,N'-diphenyltetradecyl malonamide, has demonstrated their capability to extract metal species, even from highly concentrated nitric acid solutions. iaea.org The presence of aromatic substituents on the nitrogen atoms is known to influence the electronic properties and steric hindrance around the coordination site, thereby affecting the extraction efficiency and selectivity.

Table 1: Illustrative Metal Ion Extraction by Malonamide Derivatives (Comparative Data)

| Malonamide Derivative | Metal Ion | Aqueous Phase | Organic Phase | Distribution Ratio (D) | Reference |

|---|---|---|---|---|---|

| DMDOHEMA* | Am(III) | 3 M HNO₃ | TPH | ~1.5 | researchgate.net |

| DMDOHEMA* | Eu(III) | 3 M HNO₃ | TPH | ~0.7 | researchgate.net |

| DMDPHTD** | U(VI) | 4 M HNO₃ | tert-butylbenzene | ~10 | iaea.org |

| DMDPHTD** | Am(III) | 4 M HNO₃ | tert-butylbenzene | ~0.1 | iaea.org |

| DMDPHTD** | Eu(III) | 4 M HNO₃ | tert-butylbenzene | ~0.05 | iaea.org |

Selectivity and Efficiency Studies in Metal Ion Separation

The selectivity of an extractant for one metal ion over another is a crucial parameter in separation science. For malonamide derivatives, selectivity between trivalent actinides (An(III)) and lanthanides (Ln(III)) is of particular interest, especially in the context of partitioning and transmutation strategies for nuclear waste management. nih.govresearchgate.netresearchgate.net The separation of these two groups of elements is challenging due to their similar ionic radii and coordination chemistry.

Table 2: Illustrative Separation Factors for Am(III)/Eu(III) with Malonamide Derivatives (Comparative Data)

| Malonamide Derivative | Organic Phase | SF (Am/Eu) | Reference |

|---|---|---|---|

| DMDOHEMA* | TPH | ~2.1 | researchgate.net |

| DMDPHTD** | tert-butylbenzene | ~2.0 | iaea.org |

Radiolytic and Hydrolytic Stability of Malonamide-Based Systems

In applications such as nuclear fuel reprocessing, extractants are exposed to harsh conditions, including high acidity and intense radiation fields. Therefore, the hydrolytic and radiolytic stability of the extractant is of paramount importance for process viability. Hydrolysis, the reaction with water (often acid-catalyzed), and radiolysis, decomposition due to ionizing radiation, can lead to the degradation of the extractant, forming products that may interfere with the separation process or form stable complexes with the metal ions, hindering their back-extraction.

Specific studies on the hydrolytic and radiolytic stability of this compound were not found in the reviewed literature. However, research on other amide-based extractants, such as N,N,N',N'-tetraoctyl-3-oxapentane-1,5-diamide (TODGA), has shown that while hydrolysis in nitric acid is often not significant, radiolysis can lead to the cleavage of amide and ether bonds. researchgate.netiaea.org The radiation chemical yield, or G-value (molecules degraded per 100 eV of absorbed energy), is a measure of the susceptibility of a compound to radiolytic degradation. For TODGA, the G-value for degradation in the neat form was reported to be 8.5 ± 0.9. iaea.org The presence of aromatic groups, as in this compound, can sometimes offer a degree of radiolytic protection through energy dissipation mechanisms. However, the chloro-substituents could also be susceptible to radiolytic reactions.

Tunability of Extraction Properties through Molecular Design

A significant advantage of malonamide extractants is the ability to tune their extraction properties through molecular design. By systematically modifying the substituents on the nitrogen atoms and the central carbon of the malonamide backbone, it is possible to influence factors such as solubility in the organic diluent, extraction efficiency, selectivity, and stability. osti.gov

The structure of this compound, with its aryl substituents, is a clear example of this molecular design approach. The introduction of phenyl groups on the nitrogen atoms has been shown to decrease the basicity of the malonamide, which can paradoxically lead to increased metal extraction from highly acidic media. researchgate.net The position and nature of substituents on the aromatic ring, in this case, a chlorine atom at the meta-position, can further fine-tune the electronic properties of the molecule. Electron-withdrawing groups, like chlorine, can influence the charge distribution on the carbonyl oxygen atoms, thereby modulating the strength of interaction with metal ions. This tunability allows for the rational design of extractants tailored for specific separation challenges. chemrxiv.org

Role in Nuclear Fuel Cycle Processes (e.g., Actinide/Lanthanide Partitioning)

The primary application envisioned for advanced malonamide extractants is in the partitioning of minor actinides (Am, Cm) from lanthanides in the high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuel. nih.gov This separation is a key step in advanced fuel cycles that aim to reduce the long-term radiotoxicity of nuclear waste through transmutation of the minor actinides.

Processes like DIAMEX have been developed using malonamide extractants to co-extract actinides and lanthanides from the HLLW. researchgate.net A subsequent step is then required to separate the actinides from the lanthanides. The development of new malonamides with improved selectivity for actinides over lanthanides is a major research focus. While this compound is a potential candidate within this class of compounds, a lack of specific performance data in the context of a full partitioning process flowsheet prevents a detailed assessment of its role. The general properties of N,N'-diarylmalonamides suggest they could be effective in the high nitric acid concentrations typical of HLLW. iaea.org However, further research would be needed to evaluate its efficiency, selectivity, and stability under process-relevant conditions to determine its viability for industrial-scale nuclear fuel cycle applications.

Concluding Remarks and Future Research Directions

Synthesis of Key Academic Contributions and Insights

The primary academic contribution to the understanding of N,N'-Bis-(3-chloro-phenyl)-malonamide comes from detailed crystallographic studies. Research has successfully determined the three-dimensional structure of the molecule, revealing an asymmetric unit that contains two independent molecules. nih.govnih.gov

A key insight from this structural analysis is the conformation of the amide groups relative to the phenyl rings. In both independent molecules, each amide group is nearly coplanar with the adjacent phenyl ring. nih.govnih.gov Specifically, the dihedral angles are reported as 10.5 (2)° and 8.7 (2)° in one molecule, and 9.0 (2)° and 9.6 (2)° in the other. nih.gov This planarity is a significant feature that can influence the molecule's electronic properties and its potential interactions with biological targets.

Furthermore, the study highlights the specific orientation of the N-H bonds with respect to the meta-chloro substituents on the benzene (B151609) rings. In one amide fragment, the N-H bond is in an anti conformation to the chloro group, while in the other, it adopts a syn conformation. nih.govnih.gov This detailed conformational information is crucial for computational modeling and for understanding the intermolecular forces that govern its crystal packing. The crystal structure is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into chains. nih.govnih.gov

The synthesis of this compound has been achieved through a straightforward reaction between malonic acid and m-chloroaniline in dichloromethane. nih.gov The process involves stirring the reactants, followed by precipitation, washing with water, sodium bicarbonate solution, and hydrochloric acid, and finally recrystallization from ethanol (B145695) to obtain pure, prism-like colorless single crystals. nih.gov

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₁₂Cl₂N₂O₂ |

| Molecular Weight | 323.17 g/mol |

| Crystal System | Monoclinic |

| a | 10.9209 (8) Å |

| b | 16.416 (1) Å |

| c | 17.490 (1) Å |

| β | 105.260 (6)° |

| Volume | 3025.0 (3) ų |

Data sourced from crystallographic studies. nih.gov

Identification of Unexplored Research Avenues and Challenges

Despite the detailed structural characterization, the biological activities and potential applications of this compound remain largely unexplored. This represents a significant research gap. The broader class of malonamides has shown promise in medicinal chemistry, with activities such as enzyme inhibition, making them candidates for drug discovery in areas like cancer and neurological disorders. ontosight.airesearchgate.net However, specific studies on the biological profile of this 3-chloro substituted derivative are lacking.

Unexplored Research Avenues:

Biological Activity Screening: A primary avenue for future research is to screen this compound for various biological activities. Given that similar structures have been investigated for antimicrobial, antifungal, and antiviral properties, this compound could be a candidate for such testing. ontosight.ai Investigations into its potential as an inhibitor of enzymes like histone deacetylases or blood coagulation factor fXa could also be fruitful. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic studies are needed to understand how the position of the chloro substituent on the phenyl ring affects activity. Comparing the biological profiles of N,N'-Bis-(2-chloro-phenyl)-malonamide, this compound, and N,N'-Bis-(4-chloro-phenyl)-malonamide could provide valuable SAR insights. echemi.comscbt.com

Chelation and Extraction Properties: Malonamides are known for their chelating properties, particularly in the extraction of metal ions. chemicalbook.comsigmaaldrich.com The potential of this compound as a ligand for metal extraction has not been investigated.

Challenges:

Solubility: Like many organic compounds, solubility in aqueous media could be a challenge for biological testing and applications. Future work may require the development of suitable formulations or derivatization to improve solubility.

Limited Commercial Availability: The compound is noted by some suppliers as a rare chemical intended for early discovery research, with limited analytical data provided. sigmaaldrich.com This may pose a challenge for researchers in acquiring sufficient quantities for extensive studies.

Outlook for Advanced Malonamide-Based Systems and Their Applications

The foundational structure of this compound provides a scaffold for the development of more advanced systems with tailored applications. The future outlook is positive, leveraging the known versatility of the malonamide (B141969) core. researchgate.netchemicalbook.com

Advanced Systems and Applications:

Drug Discovery and Development: The malonamide structure is considered a "privileged chemical structure" in drug development. researchgate.net By modifying the this compound backbone—for instance, by introducing other functional groups—it may be possible to design potent and selective inhibitors for specific biological targets. Potential therapeutic areas include oncology, infectious diseases, and neurodegenerative disorders. ontosight.aiechemi.com

Polymeric Materials: Functionalizing polymers with N,N'-disubstituted malonamide ligands can create novel chelating materials. researchgate.net Such materials could be designed for the selective extraction and separation of heavy metals or rare earth elements from industrial waste streams or mining leachates.

Luminescent Probes: Malonamide itself is a reagent used in the fluorimetric determination of reducing carbohydrates. chemicalbook.com Advanced systems based on this compound could be developed as fluorescent sensors for specific analytes, where the phenyl and chloro groups could be used to tune the photophysical properties.

The continued exploration of this compound and its derivatives holds significant promise. While current knowledge is primarily structural, this provides a solid foundation for future functional studies and the design of advanced materials and therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for N,N'-Bis-(3-chlorophenyl)-malonamide, and how can reaction yields be improved?

The compound is synthesized via condensation of malonic acid with 3-chloroaniline in dichloromethane. Key steps include stirring the mixture for 3 hours, evaporating the solvent, and recrystallizing from ethanol. Yield optimization requires precise stoichiometry (1:2 molar ratio of malonic acid to 3-chloroaniline) and controlled solvent evaporation. Impurities are removed via sequential washing with sodium bicarbonate and HCl . For reproducibility, single crystals suitable for X-ray diffraction are obtained by slow ethanol evaporation at room temperature .

Q. How is the crystal structure of N,N'-Bis-(3-chlorophenyl)-malonamide characterized, and what insights does it provide?

Single-crystal X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with two independent molecules per asymmetric unit. Key structural features include:

- Dihedral angles between amide groups and adjacent phenyl rings: 8.7–10.5° (indicating near coplanarity).

- Intermolecular N–H⋯O hydrogen bonding forming chains, critical for stabilizing the lattice .

- Anti-conformation of N–H bonds relative to meta-chloro substituents, contrasting with syn-conformations in methyl-substituted analogs .

Q. What analytical techniques are essential for confirming the purity and identity of this compound?

- 1H/13C NMR : Signals at δ 4.62 (CH₂-N), 6.78–7.36 (Ar-H) confirm the absence of unreacted aniline.

- LC-MS (ESI) : A molecular ion peak at m/z 323.17 ([M+H]⁺) validates molecular weight.

- XRD : Unit cell parameters (a = 10.9209 Å, b = 16.416 Å) cross-verify structural integrity .

Advanced Research Questions

Q. How does the substituent position (meta-chloro) influence the compound’s reactivity and intermolecular interactions?

The meta-chloro groups induce steric and electronic effects:

- Steric hindrance : Reduces rotational freedom in the malonamide backbone, favoring anti-conformations .

- Electronic effects : Chlorine’s electronegativity enhances hydrogen-bond acceptor capacity of carbonyl groups, stabilizing crystal packing via N–H⋯O interactions. Comparative studies with methyl- or trifluoromethyl-substituted analogs show altered dihedral angles and hydrogen-bonding patterns .

Q. What methodologies are used to study the compound’s potential in hybrid material synthesis?

Malonamide derivatives serve as precursors for metal-doped silsesquioxane membranes. Example protocol:

- Precursor synthesis : React N,N'-Bis-(3-chlorophenyl)-malonamide with triethoxysilane agents under nitrogen.

- Membrane fabrication : Sol-gel processing with Ce³⁺ or Ni²⁺ yields microporous structures. Performance is evaluated via gas permeation tests (e.g., H₂/CO₂ selectivity) .

Q. How can computational modeling complement experimental data in predicting bioactivity?

- Molecular docking : Simulate interactions with cholinesterase enzymes using software like AutoDock Vina. Parameters include binding affinity (ΔG) and hydrogen-bond distances.

- QSAR studies : Correlate chloro-substituent effects with inhibitory activity (IC₅₀) against acetylcholinesterase, using analogs from literature .

Q. What strategies resolve contradictions in thermal stability data across studies?

Discrepancies in melting points (e.g., 113–116°C vs. higher values) arise from polymorphic forms or impurities. Mitigation strategies:

- DSC/TGA : Quantify phase transitions and decomposition thresholds.

- Recrystallization screening : Test solvents (ethanol, acetonitrile) to isolate stable polymorphs .

Methodological Considerations

Q. How to design experiments assessing environmental toxicity or biodegradability?

- Ecotoxicology assays : Use Daphnia magna or algal models to determine LC₅₀/EC₅₀.

- Degradation studies : Expose to UV light or soil microbiota, monitoring by HPLC-MS for breakdown products .

Q. What precautions are critical for safe handling and storage?

Q. How to validate the compound’s role in coordination chemistry?

- Metal complexation : React with Cu²⁺ or Fe³⁺ in ethanol/water, characterized by UV-vis (d-d transitions) and ESR.

- Stoichiometry determination : Job’s plot analysis via spectrophotometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.